molecular formula C21H23N3O5 B071032 7-DIETHYLAMINO-3-[N-(3-MALEIMIDOPROPYL)C CAS No. 160291-54-3

7-DIETHYLAMINO-3-[N-(3-MALEIMIDOPROPYL)C

Cat. No.: B071032
CAS No.: 160291-54-3
M. Wt: 397.4 g/mol
InChI Key: PHFIKYNYJRZPND-UHFFFAOYSA-N
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Description

7-DIETHYLAMINO-3-[N-(3-MALEIMIDOPROPYL)C is a thiol-reactive fluorescent probe widely used in biochemical research. This compound is known for its high fluorescence efficiency and is often utilized in protein labeling and other fluorescence-based assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-DIETHYLAMINO-3-[N-(3-MALEIMIDOPROPYL)C typically involves the reaction of 7-diethylaminocoumarin with N-(3-maleimidopropyl)carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity required for biochemical applications .

Chemical Reactions Analysis

Types of Reactions

7-DIETHYLAMINO-3-[N-(3-MALEIMIDOPROPYL)C primarily undergoes substitution reactions due to the presence of the maleimide group, which is highly reactive towards thiol groups. This makes it an excellent candidate for labeling cysteine residues in proteins .

Common Reagents and Conditions

Major Products

The major product of these reactions is a thiol-labeled coumarin derivative, which retains the fluorescent properties of the parent compound .

Scientific Research Applications

7-DIETHYLAMINO-3-[N-(3-MALEIMIDOPROPYL)C has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through the formation of a covalent bond between the maleimide group and thiol groups in target molecules. This covalent attachment results in a stable, fluorescently labeled product that can be detected and quantified using fluorescence spectroscopy .

Properties

IUPAC Name

7-(diethylamino)-N-[3-(2,5-dioxopyrrol-1-yl)propyl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-3-23(4-2)15-7-6-14-12-16(21(28)29-17(14)13-15)20(27)22-10-5-11-24-18(25)8-9-19(24)26/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFIKYNYJRZPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160291-54-3
Record name 7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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